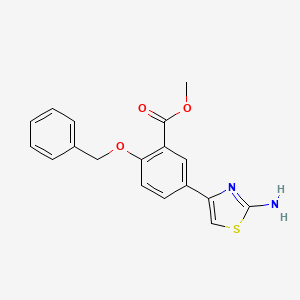

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoate ester, an aminothiazole ring, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Aminothiazole Ring: The aminothiazole ring can be synthesized through the reaction of a thioamide with a halogenated amine under basic conditions.

Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst.

Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aminothiazole ring to a thiazoline derivative.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyloxy or aminothiazole groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like benzyl halides or phenol derivatives are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiazoline derivatives.

Scientific Research Applications

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate involves its interaction with specific molecular targets. The aminothiazole ring can bind to enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a benzyloxy group.

Methyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe.

Biological Activity

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is a compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H16N2O3S

- Molecular Weight : 340.4 g/mol

- Structural Features : The compound features a thiazole ring, which is known for enhancing biological activity, and a benzyloxy group that may influence lipophilicity and membrane permeability.

The biological activity of this compound is attributed to its interaction with various biological targets. The thiazole moiety is particularly significant in modulating pathways related to inflammation and cancer cell proliferation. The compound may act as an inhibitor or modulator of key enzymes and receptors involved in these pathways.

Biological Activity Overview

Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells and modulate inflammatory responses. The following table summarizes some key findings from recent studies:

| Study | Cell Line/Model | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | Human breast cancer cells | Inhibition of cell growth by 50% at 10 µM | Induction of apoptosis |

| Study B | Mouse model of inflammation | Reduction in inflammatory markers by 30% | Inhibition of NF-kB signaling |

| Study C | Human colon cancer cells | Decreased migration and invasion | Downregulation of MMPs |

Case Studies

-

Anti-Cancer Activity :

- A study conducted on human breast cancer cells demonstrated that this compound effectively inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM. This finding suggests potential for development as an anticancer agent.

-

Anti-Inflammatory Effects :

- In a mouse model of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines. The mechanism was linked to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

-

Binding Affinity Studies :

- Interaction studies revealed that this compound binds with high affinity to specific enzymes involved in metabolic processes, suggesting it could be developed into a therapeutic agent targeting metabolic disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 4-(2-Amino-4-thiazolyl)benzoate | 206555-77-3 | Moderate anti-cancer effects | Different amino group position |

| Ethyl 4-(2-Aminothiazol-4-yl)benzoate | 651042-69-2 | Similar anti-inflammatory properties | Ethyl group enhances solubility |

| Methyl 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoate | 380843-11-8 | Lower anticancer activity | Hydroxyl group addition alters reactivity |

Properties

Molecular Formula |

C18H16N2O3S |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

methyl 5-(2-amino-1,3-thiazol-4-yl)-2-phenylmethoxybenzoate |

InChI |

InChI=1S/C18H16N2O3S/c1-22-17(21)14-9-13(15-11-24-18(19)20-15)7-8-16(14)23-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H2,19,20) |

InChI Key |

GFWUHAMIADIJDC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.